Methyl pentylglycinate
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Overview
Description
Methyl pentylglycinate is an organic compound belonging to the class of amino acids and derivatives. It is characterized by the presence of a methyl group attached to the amino acid glycine, which itself is modified by a pentyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of glycine with pentyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the pentyl chloride, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of glycine derivatives followed by the introduction of the pentyl group. This process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino group, replacing it with other functional groups or substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as hydrogen gas (H₂) and metal catalysts (e.g., palladium on carbon) are used. These reactions are often performed under pressure and elevated temperatures.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions. The conditions vary depending on the specific reagents and desired products.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amino derivatives and reduced forms of the compound.
Substitution Products: Various substituted amino acids and derivatives.
Scientific Research Applications
Methyl pentylglycinate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of metabolic disorders and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial applications.
Mechanism of Action
The mechanism by which methyl pentylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, affecting metabolic processes and signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Methyl pentylglycinate is compared with other similar compounds, such as:
Glycine: The parent amino acid without any modifications.
N-Methylglycine (sarcosine): A glycine derivative with a methyl group on the amino nitrogen.
N-Pentylglycine: A glycine derivative with a pentyl group on the amino nitrogen.
Uniqueness: this compound is unique due to the combination of both methyl and pentyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 2-(pentylamino)acetate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-9-7-8(10)11-2/h9H,3-7H2,1-2H3 |
InChI Key |
ZEOISNQTWHXQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(=O)OC |
Origin of Product |
United States |
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